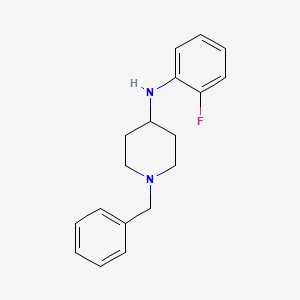

1-benzyl-N-(2-fluorophenyl)piperidin-4-amine

Descripción general

Descripción

4-ANBP orto-fluoro, también conocido como N-(2-fluorofenil)-1-(fenilmetil)-4-piperidinamina, es un compuesto químico con la fórmula molecular C18H21FN2 y un peso molecular de 284,4 g/mol . Es un estándar de referencia analítica que es estructuralmente similar a los opioides conocidos y se utiliza principalmente en investigación y aplicaciones forenses .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

4-ANBP orto-fluoro se sintetiza a través de una serie de reacciones químicas que involucran la introducción de un átomo de flúor en el anillo aromático de 4-ANBP. La ruta sintética normalmente implica los siguientes pasos:

Nitración: El material de partida, 4-ANBP, se somete a nitración para introducir un grupo nitro.

Reducción: El grupo nitro se reduce a continuación a un grupo amina.

Métodos de producción industrial

La producción industrial de 4-ANBP orto-fluoro sigue rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto final. El compuesto se produce normalmente como un sólido cristalino con una pureza de ≥98% .

Análisis De Reacciones Químicas

Tipos de reacciones

4-ANBP orto-fluoro se somete a diversas reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse para formar los N-óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el compuesto en sus aminas correspondientes.

Sustitución: El átomo de flúor en la posición orto puede sustituirse por otros grupos funcionales en condiciones apropiadas.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y los perácidos.

Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan comúnmente.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir N-óxidos, mientras que la reducción puede producir aminas primarias o secundarias .

Aplicaciones Científicas De Investigación

It appears that information on the applications of the specific compound "1-benzyl-N-(2-fluorophenyl)piperidin-4-amine" is limited. However, research on N-benzyl piperidine derivatives, including compounds with related structures, suggests potential applications, particularly as influenza virus fusion inhibitors .

N-Benzyl Piperidines as Antiviral Agents

N-benzyl 4,4-disubstituted piperidine compounds represent structurally unique scaffolds for influenza virus fusion inhibitors .

- Influenza Inhibition The interaction between the N-benzylpiperidine moiety and the F9HA2 fusion peptide, reinforced by π-stacking interaction with Y119HA2 and a salt bridge of the protonated piperidine nitrogen with E120HA2, are critical to the ligand's binding to this cavity. This interaction explains the observed structure-activity relationship (SAR) and offers a structural rationale for the H1N1-specific activity of these inhibitors .

- Structural Significance The presence of an N-1-benzyl piperidine substituent at R1 is essential for activity. The antiviral activity is significantly reduced or lost when the R1 benzyl group is missing or replaced by other groups .

Related Research

Studies on piperidine derivatives, including 1-benzyl-N-[(4-chlorophenyl)methyl]piperidin-4-amine, have explored their synthesis, chemical reactions, and potential applications. Such compounds are of interest in chemistry, biology, medicine, and industry.

- Oxidation The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

- Reduction Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

- Substitution The compound can participate in nucleophilic substitution reactions, where the benzyl or chlorophenyl groups can be replaced by other substituents using appropriate reagents.

Potential Biological Activities

Research indicates several biological activities for 1-benzyl-N-[(4-chlorophenyl)methyl]piperidin-4-amine, including:

- Antibacterial Activity Some compounds exhibit antibacterial properties against various bacterial strains.

- Enzyme Inhibition The compound has shown potential as an inhibitor of key enzymes, which could be relevant for therapeutic applications.

- Anticancer Potential Given its structural similarities to other piperidine derivatives known for anticancer activity, further studies are warranted to explore its efficacy against cancer cell lines.

Mecanismo De Acción

El mecanismo de acción de 4-ANBP orto-fluoro implica su interacción con los receptores opioides en el sistema nervioso central. El compuesto se une a estos receptores, modulando su actividad y provocando efectos analgésicos. Los objetivos moleculares incluyen los receptores opioides mu, delta y kappa, y las vías implicadas están relacionadas con la inhibición de la liberación de neurotransmisores y la modulación de la percepción del dolor .

Comparación Con Compuestos Similares

Compuestos similares

4-ANBP para-fluoro: Similar en estructura pero con el átomo de flúor en la posición para.

N-bencil orto-fluoro norfentanilo: Un intermedio en la síntesis de 4-ANBP orto-fluoro.

Unicidad

4-ANBP orto-fluoro es único debido a su fluoración específica en la posición orto, que confiere propiedades químicas y biológicas distintas. Esta modificación estructural puede influir en la afinidad de unión del compuesto a los receptores opioides y en su perfil farmacológico general .

Actividad Biológica

1-benzyl-N-(2-fluorophenyl)piperidin-4-amine, a compound with the CAS number 416876-71-6, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a benzyl group and a 2-fluorophenyl group. The molecular formula is C17H20FN, and it exhibits properties typical of piperidine derivatives.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Piperidine derivatives are known to modulate various neurotransmitter receptors, including dopamine and serotonin receptors, which are crucial in treating neurological disorders.

Key Mechanisms:

- Dopaminergic Activity : Potential modulation of dopamine receptors could contribute to its effects on mood and behavior.

- Serotonergic Activity : Interaction with serotonin receptors may influence anxiety and depression-related pathways.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on piperidine derivatives have shown efficacy against various cancer cell lines. In vitro assays suggest that these compounds can induce apoptosis in tumor cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Neuroprotective Effects

Piperidine derivatives have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. The ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) suggests potential therapeutic applications in cognitive disorders.

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic effects of piperidine derivatives on human cancer cell lines. The results indicated that compounds with similar structures to this compound showed IC50 values in the micromolar range against several cancer types, including breast and lung cancers .

- Neuroprotective Properties : In a model assessing neuroinflammation, piperidine derivatives demonstrated a reduction in pro-inflammatory cytokines, suggesting their potential role in managing neurodegenerative conditions .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity.

| Substituent | Effect on Activity |

|---|---|

| Benzyl Group | Enhances lipophilicity and receptor binding |

| Fluorine Atom | Modulates receptor affinity and selectivity |

| Piperidine Ring | Essential for biological activity |

Propiedades

IUPAC Name |

1-benzyl-N-(2-fluorophenyl)piperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2/c19-17-8-4-5-9-18(17)20-16-10-12-21(13-11-16)14-15-6-2-1-3-7-15/h1-9,16,20H,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJZSOVIRNVAJRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC2=CC=CC=C2F)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401037060 | |

| Record name | Despropionyl N-benzyl o-fluoro norfentanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401037060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

416876-71-6 | |

| Record name | Despropionyl N-benzyl o-fluoro norfentanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401037060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.